5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid
Overview
Description
5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoroacetamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps. One common method includes the nitration of 5-fluoro-2-aminobenzoic acid to introduce the nitro group, followed by the acylation with trifluoroacetic anhydride to form the trifluoroacetamido group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of 5-amino-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine and nitro groups make it useful in labeling and tracking studies.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The trifluoroacetamido group can enhance the bioavailability and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoroacetamido group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the modulation of enzyme activity and disruption of metabolic pathways .
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar structure but lacks the trifluoroacetamido group.
3-Nitro-4-fluorobenzoic acid: Similar structure but with different positioning of the nitro and fluorine groups.
2,2,2-Trifluoroacetamido benzoic acid: Lacks the nitro and fluorine groups.
Uniqueness: 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of all three functional groups (fluorine, nitro, and trifluoroacetamido) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-fluoro-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O5/c10-3-1-4(7(16)17)6(5(2-3)15(19)20)14-8(18)9(11,12)13/h1-2H,(H,14,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDJEIDYULCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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